molecular formula C11H10Cl2N2S B11816300 5-(3,4-Dichlorobenzyl)-4-methylthiazol-2-amine CAS No. 1149333-52-7

5-(3,4-Dichlorobenzyl)-4-methylthiazol-2-amine

Cat. No.: B11816300
CAS No.: 1149333-52-7
M. Wt: 273.2 g/mol
InChI Key: VXEOUHLPORAVMZ-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorobenzyl)-4-methylthiazol-2-amine is a synthetic organic compound that belongs to the thiazole family It is characterized by the presence of a dichlorobenzyl group attached to a thiazole ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorobenzyl)-4-methylthiazol-2-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-methylthiazol-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorobenzyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

5-(3,4-Dichlorobenzyl)-4-methylthiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorobenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzyl chloride
  • 4-Methylthiazole
  • 5-(3,4-Dichlorobenzyl)-2-thiazolamine

Uniqueness

5-(3,4-Dichlorobenzyl)-4-methylthiazol-2-amine is unique due to the specific combination of the dichlorobenzyl and thiazole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

1149333-52-7

Molecular Formula

C11H10Cl2N2S

Molecular Weight

273.2 g/mol

IUPAC Name

5-[(3,4-dichlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10Cl2N2S/c1-6-10(16-11(14)15-6)5-7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H2,14,15)

InChI Key

VXEOUHLPORAVMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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